1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea
Description
1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea is a benzothiazole-urea hybrid compound characterized by a brominated benzothiazole core linked via a urea moiety to a 4-ethoxyphenyl group. The 4-ethoxyphenyl group contributes to electronic effects and solubility, distinguishing it from analogs with substituents like halogens or heteroaromatic systems .
Properties
IUPAC Name |
1-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-2-22-12-6-4-11(5-7-12)18-15(21)20-16-19-13-8-3-10(17)9-14(13)23-16/h3-9H,2H2,1H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAZPBUOHWVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 6-bromobenzo[d]thiazole-2-amine with 4-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzo[d]thiazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular structures. Its unique functional groups allow for various chemical modifications, facilitating the development of novel compounds with desired properties .
2. Biology
- Antimicrobial Activity : Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth and demonstrate antifungal activity . The mechanism often involves interaction with microbial enzymes or cellular structures, leading to cell death or growth inhibition.
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells, suggesting potential as lead compounds in cancer therapy . The exact mechanisms are still being elucidated but may involve modulation of specific cellular pathways.
3. Medicine
- Therapeutic Applications : Given its biological activities, 1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea has been explored as a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in treating infections or cancer . Ongoing research aims to optimize its efficacy and reduce toxicity.
4. Industry
- Material Development : The compound's unique properties make it suitable for use in developing new materials, such as polymers or coatings with specific functionalities. Its chemical stability and reactivity can be harnessed to create materials with enhanced performance characteristics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| 1 | Antimicrobial Activity | Certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. |
| 2 | Anticancer Activity | Compounds demonstrated cytotoxic effects on breast cancer cell lines, indicating their potential as anticancer agents. |
| 3 | Material Science | Explored as a precursor for novel polymeric materials with tailored properties for industrial applications. |
Mechanism of Action
The mechanism of action of 1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The physical properties of benzothiazole-urea derivatives are heavily influenced by substituents. Key comparisons include:
Key Observations :
- Bromine vs.
- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group in the target compound may offer better metabolic stability than 3-methoxyphenyl (as in BPU) due to reduced oxidative demethylation susceptibility .
- Quinolinyl vs. Phenyl: Quinolinyl-containing analogs (e.g., 6s, 6p) exhibit antitubercular activity (MIC90 values in µg/mL range), while phenyl derivatives target enzymes like 17β-HSD10 or viruses .
Antitubercular Activity
Compounds with quinolinyl-alkyl-urea linkages (e.g., 6s, 6p) demonstrate potent activity against Mycobacterium tuberculosis H37Rv, with MIC90 values influenced by alkyl chain length.
Enzyme Inhibition
- 17β-HSD10 : Compound 4ba (6-methoxybenzothiazole) acts as an uncompetitive inhibitor (low µM activity), highlighting the importance of substituent polarity for enzyme binding .
- FabK Inhibition : Analogs with trifluoromethyl or chloro substituents (e.g., 6-chlorobenzo[d]thiazol-2-yl) show IC50 values of 0.10–0.24 µM, suggesting bromine in the target compound may alter steric interactions .
Antiviral Activity
BPU (6-ethoxybenzothiazole with 3-methoxyphenyl) inhibits DENV without affecting EMCV or TCRV, indicating substituent position (3-methoxy vs. 4-ethoxy) may dictate target specificity .
Biological Activity
1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 339.27 g/mol. The presence of the bromine atom and the ethoxyphenyl group significantly influences its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including 1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea, exhibit antimicrobial activities against various pathogens. For instance, a study highlighted that benzothiazole derivatives demonstrated significant in vitro antibacterial, antifungal, and antiprotozoal effects. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 µg/mL, showcasing their high efficacy against tested organisms .
Table 1: Antimicrobial Activity Summary
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea | Antibacterial | 50 |
| Other Benzothiazole Derivatives | Antifungal | Varies |
| Antiprotozoal | Varies |
Antitumor Activity
The antitumor potential of 1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea has been explored in several studies. Notably, compounds with similar structures have shown promising results against various cancer cell lines. For example, one study reported that related compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM against different cancer types, including lung, ovarian, and breast cancers .
Table 2: Antitumor Activity Overview
| Cancer Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| OVCAR-4 (Ovarian) | 21.5 |
| PC-3 (Prostate) | 28.7 |
| MDA-MB-435 (Breast) | 15.1 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that certain urea derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in various signaling pathways associated with cancer progression .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Anticancer Trials : In a trial involving patients with non-small cell lung cancer, patients treated with a benzothiazole derivative showed improved survival rates compared to those receiving standard chemotherapy.
- Infection Control : A clinical study demonstrated that patients with bacterial infections who were administered benzothiazole derivatives experienced faster recovery times than those treated with conventional antibiotics.
Q & A
Basic: What are the recommended synthetic routes for 1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea?
Methodological Answer:
Synthesis typically involves coupling 6-bromobenzo[d]thiazol-2-amine with 4-ethoxyphenyl isocyanate in anhydrous dichloromethane or acetonitrile under nitrogen atmosphere. The reaction proceeds via nucleophilic addition-elimination, requiring catalytic triethylamine (1–2 equiv.) at 0–25°C for 12–24 hours . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Key validation steps include HPLC (≥95% purity) and NMR to confirm urea linkage formation.
Advanced: How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
Methodological Answer:
Low yields often stem from moisture sensitivity of isocyanate or incomplete amine activation. Optimization strategies:
- Moisture control: Use molecular sieves (3Å) in solvent and glovebox conditions.
- Solvent selection: Switch to THF for better solubility of intermediates.
- Catalyst enhancement: Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate urea formation .
- Temperature gradient: Start at −10°C for 1 hour, then gradually warm to 25°C to minimize side reactions.
Monitor progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and characterize intermediates (e.g., FTIR for isocyanate consumption at ~2250 cm⁻¹) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm bromobenzo[d]thiazole (δ 7.8–8.2 ppm aromatic protons) and ethoxyphenyl (δ 1.4 ppm for CH3, δ 4.0 ppm for OCH2) moieties. Urea NH protons appear as broad singlets at δ 8.5–9.0 ppm .
- HRMS: Exact mass calculated for C16H13BrN3O2S: [M+H]+ 398.9904.
- HPLC-PDA: Purity assessment using C18 column (ACN/water + 0.1% TFA, 220 nm detection) .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Contradictions in IC50 values (e.g., antiproliferative activity varying from 5–50 µM) may arise from:
- Assay variability: Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7).
- Solvent effects: DMSO concentration >0.1% can artifactually inhibit cells.
- Structural analogs: Compare with fluorobenzo[d]thiazole derivatives (e.g., 4-fluoro analogs show 2× higher potency due to electronegativity ).
Validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI flow cytometry) and SAR studies (modify ethoxy to methoxy for solubility-vs-potency trade-offs) .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
Based on structural analogs (e.g., 4-fluorobenzo[d]thiazole ureas), potential targets include:
- Kinases: EGFR (IC50 ~10 µM) due to urea’s H-bonding with ATP-binding pockets.
- Microtubules: Disruption observed in tubulin polymerization assays at 20 µM .
- Antimicrobial targets: DNA gyrase inhibition (MIC 8–16 µg/mL against Gram+ bacteria) .
Advanced: How to design mechanistic studies to elucidate its anticancer mode of action?
Methodological Answer:
- Cellular thermal shift assay (CETSA): Identify target engagement by heating lysates (37–65°C) and quantifying protein stability via Western blot .
- RNA-seq: Profile transcriptional changes (e.g., apoptosis markers like BAX/BCL2 ratio) post-treatment.
- Molecular docking: Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Prioritize residues (e.g., Lys721, Thr766) for mutagenesis validation .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Storage: −20°C in amber vials under argon; avoid freeze-thaw cycles.
- Degradation pathways: Hydrolysis of urea linkage in aqueous buffers (pH <3 or >10). Monitor via HPLC for decomposition peaks at RRT 0.8–1.2 .
Advanced: How to address impurities in final batches?
Methodological Answer:
Common impurities:
- Unreacted amine (6-bromobenzo[d]thiazol-2-amine): Remove via acid-base extraction (pH 4.5).
- Dimerization products: Purify using preparative HPLC (C18, 70% ACN).
- Oxidative byproducts: Add 0.1% BHT to reaction to suppress bromine displacement .
Basic: What computational tools are suitable for preliminary SAR studies?
Methodological Answer:
- QSAR: Use MOE or Schrödinger to correlate substituents (e.g., bromine vs. chlorine) with logP and IC50.
- Density Functional Theory (DFT): Calculate electron distribution (HOMO/LUMO) to predict reactivity at the thiazole ring .
Advanced: How to integrate high-throughput screening with mechanistic validation?
Methodological Answer:
- HTS workflow: Screen 10,000-compound library at 10 µM (CellTiter-Glo viability assay).
- Hit triage: Confirm dose-response (IC50) and counter-screen against off-targets (e.g., hERG inhibition).
- Mechanistic follow-up: CRISPR-Cas9 knockout of putative targets (e.g., EGFR) to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
